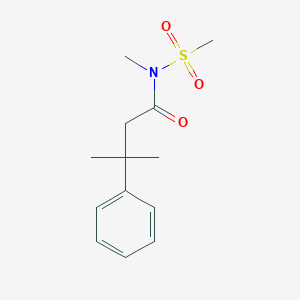
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, particularly in the study of various biochemical and physiological processes. For example, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been investigated for its potential as a tool for studying the role of the renin-angiotensin system in the regulation of blood pressure. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure.
Mécanisme D'action
The exact mechanism of action of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is not fully understood, but it is believed to act as an inhibitor of the renin-angiotensin system. This system plays a key role in the regulation of blood pressure, and N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to reduce blood pressure in animal models. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been shown to have other effects on various physiological processes, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of biochemical and physiological effects, including reducing blood pressure, reducing oxidative stress and inflammation, and improving endothelial function. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been found to have potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure. However, further research is needed to fully understand the potential benefits and limitations of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in these applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, one limitation of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. One area of focus could be on further investigating its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could be conducted to explore the potential applications of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in other areas of scientific research, such as the study of oxidative stress and inflammation. Overall, there is still much to be learned about N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide and its potential applications in scientific research.
Méthodes De Synthèse
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-phenylbutyric acid, dimethylamine, and methanesulfonyl chloride. The synthesis process involves the formation of an amide bond between the 3-phenylbutyric acid and dimethylamine, followed by the addition of methanesulfonyl chloride to form the final product, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. The synthesis of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
IUPAC Name |
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11-8-6-5-7-9-11)10-12(15)14(3)18(4,16)17/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNCXARWHDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)S(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

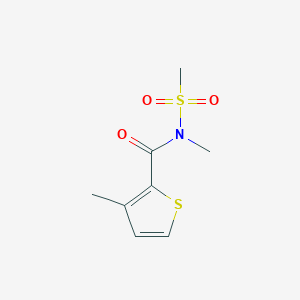
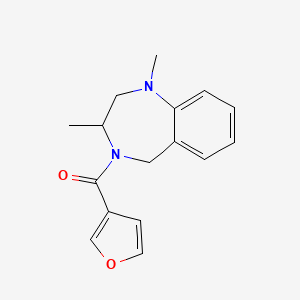
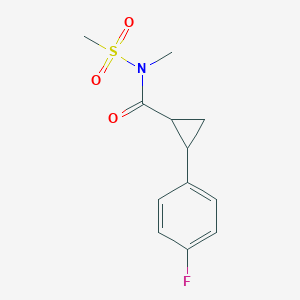

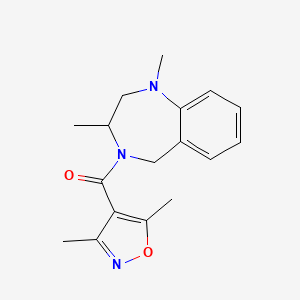
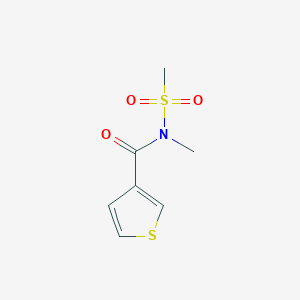

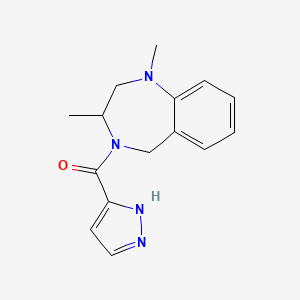

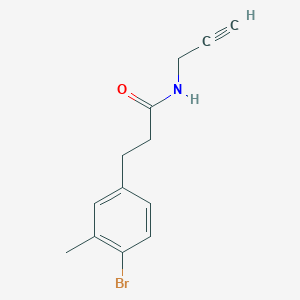
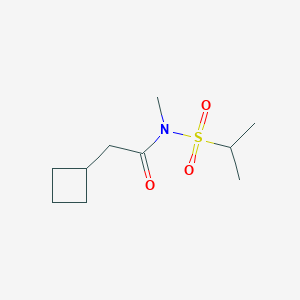

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
